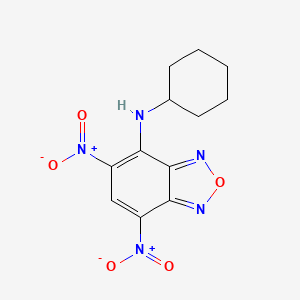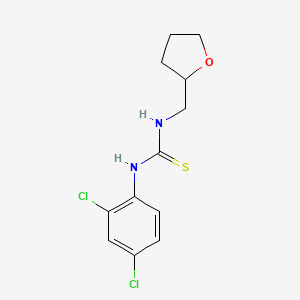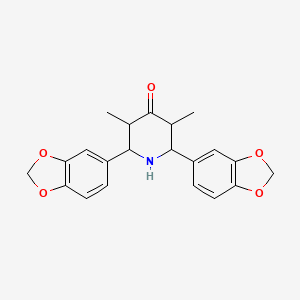![molecular formula C20H19ClN2O3S B5224270 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-1-naphthylglycinamide](/img/structure/B5224270.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-1-naphthylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-1-naphthylglycinamide, commonly known as CES, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. CES is a sulfonamide-based compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been investigated to understand its potential as a therapeutic agent.
Mécanisme D'action
CES is believed to exert its pharmacological effects through the inhibition of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are involved in various physiological processes, including acid-base balance, respiration, and ion transport. The inhibition of carbonic anhydrase enzymes by CES may contribute to its anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects:
CES has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. CES has also been investigated for its potential as an anti-convulsant agent, and studies have shown that it can reduce seizures in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
CES has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. CES is also relatively inexpensive compared to other compounds used in medicinal chemistry. However, CES has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on CES. One potential direction is the investigation of its potential as a therapeutic agent for neurodegenerative diseases. Another direction is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of CES. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of CES in vivo could provide valuable information for its potential clinical applications.
Conclusion:
In conclusion, CES is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated to understand its potential as a therapeutic agent. The research on CES has provided valuable insights into its potential applications in various fields, and further studies are needed to fully understand its pharmacological properties.
Méthodes De Synthèse
CES can be synthesized through various methods, including the reaction of 4-chlorobenzenesulfonyl chloride with N-(1-naphthyl) ethylenediamine, followed by the addition of glycine. The resulting product is then purified through column chromatography to obtain CES in its pure form.
Applications De Recherche Scientifique
CES has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-convulsant properties in preclinical studies. CES has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c1-2-23(27(25,26)17-12-10-16(21)11-13-17)14-20(24)22-19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,2,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVILNRRXZFYIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B5224193.png)
![3-benzyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone](/img/structure/B5224204.png)

![N-{1-[1-(4-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5224213.png)


![N-{[1-(2-chlorobenzyl)-4-piperidinyl]methyl}-N'-phenylurea](/img/structure/B5224229.png)
![3-benzyl-4-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B5224239.png)



![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B5224281.png)

